molecular formula C18H20N2O3S B2926972 N1-(4-ethoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide CAS No. 1203385-30-1

N1-(4-ethoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Cat. No. B2926972
CAS RN: 1203385-30-1
M. Wt: 344.43
InChI Key: BNQNHIXWOZBVRW-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Polyamine Catabolism in Antitumor Agents

Research by Ha et al. (1997) explores the role of polyamine catabolism induced by a polyamine analogue, showcasing its selective cytotoxic activity in cancer treatment through programmed cell death. This study highlights the mechanism where superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and the production of H2O2 via the polyamine oxidase (PAO) pathway contributes to cytotoxicity in sensitive cells, suggesting a basis for differential sensitivity to antineoplastic agents (Ha et al., 1997).

Synthesis and Biological Activities of Cyclopropane Derivatives

Raghavendra et al. (2016) discuss the synthesis of cyclopropane derivatives and their antimicrobial and antioxidant activities. The study provides insights into the chemical synthesis of compounds with potential pharmaceutical applications, highlighting the versatility of cyclopropane rings in drug development (Raghavendra et al., 2016).

Orexin-1 Receptor Mechanisms in Compulsive Behavior

Piccoli et al. (2012) examine the role of Orexin-1 receptor mechanisms in compulsive food consumption, indicating the potential of selective antagonism at Orexin-1 receptors as a novel pharmacological treatment for eating disorders. This study sheds light on the neurobiological underpinnings of compulsive behaviors and their modulation through specific receptor pathways (Piccoli et al., 2012).

Antimicrobial and Antioxidant Properties of Thiazoles

Wardkhan et al. (2008) investigate the antimicrobial and antioxidant properties of thiazoles and their derivatives. This research underscores the importance of thiazole-based compounds in developing new antimicrobial and antioxidant agents, highlighting their potential utility in addressing various diseases and oxidative stress-related conditions (Wardkhan et al., 2008).

Future Directions

Thiophene-based analogs have been a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-23-14-7-5-13(6-8-14)20-17(22)16(21)19-12-18(9-10-18)15-4-3-11-24-15/h3-8,11H,2,9-10,12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQNHIXWOZBVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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